molecular formula C7H5ClO3 B120249 3-Chloroperoxybenzoic acid CAS No. 937-14-4

3-Chloroperoxybenzoic acid

Cat. No. B120249
CAS RN: 937-14-4
M. Wt: 172.56 g/mol
InChI Key: NHQDETIJWKXCTC-UHFFFAOYSA-N
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Description

3-Chloroperoxybenzoic acid (mCPBA) is a versatile and efficient oxidizing reagent used in organic synthesis for various oxidative transformations. It is particularly noted for its ability to oxidize a wide range of substrates, including carbonyl compounds, olefins, and heterocycles, among  others["].

Synthesis Analysis

The synthesis of mCPBA involves the reaction of 3-chlorobenzoyl chloride with hydrogen peroxide, as demonstrated in the preparation of isotopically labeled 3-chloroperbenzoic acid for spectroscopic  characterization. Additionally, mCPBA can be used in tandem reactions, as shown in the synthesis of pyrrolo[3,2-c]coumarin derivatives from  aminocoumarins["].

Molecular Structure Analysis

The molecular structure of mCPBA is characterized by the presence of a chlorine atom and a peroxy group attached to a benzene ring. This structure is responsible for its reactivity and selectivity in various chemical reactions. The structure of related chlorinated benzoic acids has been elucidated using techniques such as single crystal X-ray diffraction (XRD), which reveals the influence of steric interactions on the molecular  conformation["].

Chemical Reactions Analysis

mCPBA is known for its role in the oxidation of various functional groups. It has been used to selectively remove O-propenyl groups in the synthesis of sugar  derivatives5  and to oxidize allyl phenyl selenide, leading to unexpected products whose structures and mechanisms were thoroughly  investigated. The reagent's selectivity is also evident in the site- and stereo-selective peroxidation of bicyclic dienes, yielding ene-epoxides that can be converted into more stable  1,4-epoxides["].

Physical and Chemical Properties Analysis

The physical and chemical properties of mCPBA are closely related to its reactivity as an oxidizing agent. Its solid-state structure and reactivity are influenced by the presence of the chlorine atom and the peroxy group. The compound's stability and reactivity can be affected by factors such as temperature and the presence of other functional groups in the  substrate["].

Scientific Research Applications

Enhanced chemiluminescence for the oxidation of luminol with 3-Chloroperoxybenzoic acid catalyzed by microperoxidase 8:

Application: This study explores the use of 3-Chloroperoxybenzoic acid to significantly enhance the chemiluminescence (CL) of luminol, which has potential applications in highly sensitive CL assays.
Methodology: The researchers used 3-Chloroperoxybenzoic acid instead of hydrogen peroxide to catalyze the oxidation of luminol by microperoxidase 8, observing the effects of various enhancers and pH levels on CL emission.
Key Findings: The use of 3-Chloroperoxybenzoic acid resulted in an order of magnitude increase in CL, with the presence of certain enhancers further increasing the CL emission drastically. The enhancement was strongly  pH-dependent["].

Meta-chloroperbenzoic acid as a selective reagent for the removal of O-propenyl groups:

Application: The paper discusses the use of 3-Chloroperoxybenzoic acid as a mild and selective reagent for deprotecting hydroxyl functions in the synthesis of certain sugar derivatives.
Methodology: Four synthetic pathways were demonstrated using 3-Chloroperoxybenzoic acid to remove the O-propenyl group from protected hydroxyl functions.
Key Findings: 3-Chloroperoxybenzoic acid proved to be an effective reagent for the selective removal of the O-propenyl group, facilitating the synthesis of various sugar  derivatives["].

Synthesis and spectroscopic characterisation of 3-chloroperbenzoic acid-17O,18O:

Application: This research focuses on the preparation of isotopically labeled 3-chloroperbenzoic acid and its use in the synthesis of labeled nitrosobenzene.
Methodology: The labeled 3-Chloroperoxybenzoic acid was prepared from 3-chlorobenzoyl chloride and hydrogen peroxide-17O,18O, and used to oxidize aniline-15N to nitrosobenzene-15N.
Key Findings: The study provided NMR data for the labeled compounds, contributing to the field of spectroscopic  analysis["].

Highly stereoselective epoxidation of a 4-methyl-5-(triethylsilyl)oxyallyl alcohol system with 3-Chloroperoxybenzoic acid:

Application: The paper presents the use of 3-Chloroperoxybenzoic acid in the stereoselective epoxidation of a specific allyl alcohol system, which is relevant in the synthesis of complex organic molecules.
Methodology: The researchers investigated the epoxidation reaction using 3-Chloroperoxybenzoic acid and analyzed the influence of the stereochemistry of adjacent groups on the reaction outcome.
Key Findings: The epoxidation with 3-Chloroperoxybenzoic acid was highly stereoselective and yielded high product yields, demonstrating the reagent's utility in synthetic organic  chemistry["].

Meta-Chloroperbenzoic acid (3-Chloroperoxybenzoic acid): a versatile reagent in organic synthesis:

Application: This review paper summarizes the wide range of synthetic applications of 3-Chloroperoxybenzoic acid in organic chemistry.
Methodology: The paper collates various studies that have used 3-Chloroperoxybenzoic acid for oxidative transformations of different organic compounds.
Key Findings: 3-Chloroperoxybenzoic acid has been effectively used for the oxidation of various functional groups and compounds, highlighting its versatility as an oxidizing agent in organic  synthesis["].

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid:

Application: The study describes a practical synthesis method for an intermediate used in antimicrobial drug production, utilizing 3-Chloroperoxybenzoic acid in the process.
Methodology: The synthesis involved multiple steps, including nitration, esterification, and reduction, with 3-Chloroperoxybenzoic acid playing a role in the oxidation step.
Key Findings: The developed synthetic strategy with 3-Chloroperoxybenzoic acid resulted in an improved overall yield and controllable reaction  conditions["].

Site- and stereo-selectivity in the reaction of bicyclo[4,2,0]octa-2,4-dienes with 3-chloroperbenzoic acid:

Application: The research investigates the site- and stereo-selective peroxidation of certain dienes using 3-Chloroperoxybenzoic acid, which is important for the synthesis of epoxides.
Methodology: The study used 3-Chloroperoxybenzoic acid in a basic two-phase medium to selectively peroxidize dienes and analyzed the resulting products using spectroscopy and X-ray crystallography.
Key Findings: The controlled peroxidation with 3-Chloroperoxybenzoic acid allowed for the isolation of acid-sensitive ene epoxides, which could be converted into more stable  1,4-epoxides["].

Mechanism Of Action

3-Chloroperoxybenzoic acid (3-Chloroperoxybenzoic acid) is a peroxycarboxylic acid widely used in organic synthesis, primarily as an oxidant. It appears as a white solid and is known for its ease of handling compared to other peroxy acids. 3-Chloroperoxybenzoic acid is particularly favored for its stability as a crystalline solid, making it a common choice in laboratory settings. However, it is crucial to note that 3-Chloroperoxybenzoic acid can be explosive under certain conditions[].
As a strong oxidizing agent:The primary mechanism of action of 3-Chloroperoxybenzoic acid involves its role as a strong oxidizing agent. In chemical reactions, it is typically used for the conversion of ketones to esters (Baeyer-Villiger oxidation), the epoxidation of alkenes (Prilezhaev reaction), the conversion of silyl enol ethers to silyl α-hydroxy ketones (Rubottom oxidation), oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to produce amine oxides.
In the case of alkene epoxidation, for example, 3-Chloroperoxybenzoic acid reacts with the alkene to form an oxacyclopropane ring, also known as an epoxide ring. This process is characterized by a concerted reaction involving a four-part, circular transition state. The outcome is the integration of the originally electropositive oxygen atom from 3-Chloroperoxybenzoic acid into the oxacyclopropane ring, while the COOH group of the peroxycarboxylic acid becomes COH. The mechanism of this reaction ensures that the cis or trans geometry of the alkene starting material is retained in the epoxide ring of the product[][].
Preparation:3-Chloroperoxybenzoic acid can be prepared by reacting m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification. For applications requiring precise control over the amount of active oxidant, 3-Chloroperoxybenzoic acid can be titrated. The commercial form of 3-Chloroperoxybenzoic acid typically contains less than 72% 3-Chloroperoxybenzoic acid, with the remainder being m-chlorobenzoic acid and water. The peroxyacid can be further purified if necessary[].

Biochemical And Physiological Effects

3-Chloroperoxybenzoic acid (3-Chloroperoxybenzoic acid) is a peroxycarboxylic acid primarily used as an oxidizing agent in organic synthesis. It's known for its strong oxidizing properties and is preferred in various chemical reactions due to its relative ease of handling compared to other peroxy acids.
Oxidative Reactions: 3-Chloroperoxybenzoic acid plays a crucial role in a variety of oxidative reactions. It's widely used for the epoxidation of alkenes, a process in which an oxygen atom is inserted into the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide. This reaction is vital in the synthesis of various organic compounds[].
Baeyer-Villiger Oxidation: Another significant reaction catalyzed by 3-Chloroperoxybenzoic acid is the Baeyer-Villiger oxidation. This reaction involves the conversion of ketones to esters, which is a critical step in synthesizing a wide range of organic molecules[].
Sulfide Oxidation: 3-Chloroperoxybenzoic acid is effective in oxidizing sulfides to sulfoxides and sulfones, which are important intermediates in various chemical syntheses[].
Amine Oxidation: The compound is also utilized in the oxidation of amines to produce amine oxides.
Physiological Impact and Precautions:While specific biochemical pathways and physiological effects of 3-Chloroperoxybenzoic acid exposure on human health are not detailed in the sources, the compound's reactive nature suggests that it could pose significant risks if mishandled. Exposure may necessitate immediate medical attention and specific first aid measures, such as flushing the skin or eyes with water in case of contact and moving the victim to fresh air. It is vital to wear appropriate protective clothing and equipment when handling this chemical to minimize exposure risks[].

Advantages And Limitations For Lab Experiments

3-Chloroperoxybenzoic acid (3-Chloroperoxybenzoic acid) is a widely used chemical in organic synthesis, especially for its oxidizing properties. Here's a breakdown of its advantages and limitations based on various scientific research and experiments.

Advantages

Versatility in Organic Synthesis: 3-Chloroperoxybenzoic acid has shown effectiveness in various chemical reactions. For instance, it's used in the α-oxytosylation of propiophenone, leading to α-tosyloxy ketones with excellent yields . Also, it has been utilized in the synthesis of various α-tosyloxyketones from ketones[]  .
Environmental Benefits: Some procedures using 3-Chloroperoxybenzoic acid are environmentally friendly as they avoid the use of rare or toxic metals[].
Efficiency in Synthesis: 3-Chloroperoxybenzoic acid is used for the direct α-hydroxylation of β-oxoesters and β-oxoamides, allowing easy access to α-hydroxy-β-dicarbonyl moieties under mild conditions.
High Yields and Selectivity: Reactions involving 3-Chloroperoxybenzoic acid often result in high yields and selectivity. For instance, its use in the oxidation of β-Piperidinoethylsulfides produces intermediates useful in medicinal chemistry[].
Ease of Handling: Compared to other peroxy acids, 3-Chloroperoxybenzoic acid is preferred for its relative ease of handling and is often used as a shelf-stable mixture[]  .

Limitations

Stability and Safety Concerns: 3-Chloroperoxybenzoic acid is a strong oxidizing agent that can cause fire upon contact with flammable material. It needs careful handling and storage due to its explosive nature and sensitivity to heat and shock[]  .
Purity Challenges: Achieving high purity of 3-Chloroperoxybenzoic acid can be challenging. Commercially available 3-Chloroperoxybenzoic acid often contains impurities, and the pure compound is not particularly stable.
Reaction Specificity: While 3-Chloroperoxybenzoic acid is versatile, its effectiveness can be influenced by the steric and electronic properties of the reactants, which means it may not be universally applicable to all desired reactions.
Requirement for Careful Control: In reactions where the exact amount of 3-Chloroperoxybenzoic acid must be controlled, careful titration is required. This adds an extra step and requires precision in its application[]  .

Future Directions

3-Chloroperoxybenzoic acid, commonly referred to as m-CPBA, is a versatile compound widely employed in scientific research due to its applications in various fields. The future directions of research involving 3-chloroperoxybenzoic acid span across multiple disciplines, highlighting its significance in the advancement of scientific knowledge.
Photovoltaic Technology Enhancement:Research in the area of perovskite solar cells (PSCs) has shown promising developments. 3-Chloroperoxybenzoic acid has been explored for its potential to improve the performance and stability of PSCs. This is particularly important in the context of enhancing the efficiency of solar cells, a critical factor in renewable energy technologies[].
Organic Synthesis and Medicinal Chemistry:In the realm of organic chemistry and drug development, 3-chloroperoxybenzoic acid plays a crucial role as an oxidizing agent. It has been instrumental in the synthesis of various compounds with significant medicinal potential. For instance, research has explored its application in the development of novel anticancer drugs, focusing on the synthesis of pyridazinone derivatives. These compounds have shown potential as inhibitors of various receptors, such as C-met kinase and B-Raf, indicating their relevance in cancer therapy. The ongoing research in this area emphasizes the compound's utility in facilitating innovative approaches to drug design and discovery[].
Advancements in Oxidation Reactions:The compound's role in oxidation reactions is another area of interest. Studies have compared the effectiveness of 3-chloroperoxybenzoic acid with other oxidants, such as magnesium monoperphthalate, in various oxidation processes. These studies contribute to a deeper understanding of the compound's chemical properties and its potential application in more efficient and sustainable chemical processes[].

properties

IUPAC Name

3-chlorobenzenecarboperoxoic acid
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InChI

InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H
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InChI Key

NHQDETIJWKXCTC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO
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Molecular Formula

C7H5ClO3
Record name 3-CHLOROPEROXYBENZOIC ACID
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DSSTOX Substance ID

DTXSID0061325
Record name Benzenecarboperoxoic acid, 3-chloro-
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Molecular Weight

172.56 g/mol
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Physical Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry., Solid; [CAMEO] White, wet crystalline aggregates; [Alfa Aesar MSDS]
Record name 3-CHLOROPEROXYBENZOIC ACID
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Product Name

3-Chloroperoxybenzoic acid

CAS RN

937-14-4
Record name 3-CHLOROPEROXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 4.7 mg of 85% metachloroperbenzoic acid and 0.5 ml of fresh methylene chloride is prepared, is placed in a test tube, fitted with a septum and immersed in a dry ice acetone bath. There was added a solution of 0.5 ml of methylene chloride containing 20 mg of avermectin B1a/B1b. The reaction mixture is stirred under nitrogen at -70° C. for two hours and at -30° C. for 30 minutes. Then the reaction mixture was placed in an ice bath for 4 hr. and in a refrigerator for 2 days. The reaction mixture was placed on an 8×8 inch chromatography plate with a layer of 250 microns of silica gel and developed with 5% isopropanol in benzene three times. Two fractions are observed: the faster moving fraction weighing 6.4 mg; a slower moving fraction weighing 8.2 mg. The mass spectral and nuclear magnetic resonance analysis of both fractions indicate that the slow moving fraction was avermectin B 1a/B1b-8,9-epoxide.
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Synthesis routes and methods II

Procedure details

Compound 20 is treated with an organolithium base (e.g. LDA, t-BuLi or, preferably, n-BuLi) at low temperature (preferably −78° C.) in a solvent such as DME, Et2O or, preferably, THF, followed by treatment with an organo-disulfide, preferably diphenyldisulfide, to afford compound 28. Compound 29 is obtained by treating compound 28 with a base (e.g. LHMDS, LDA or, preferably, LTMP) at low temperature (preferably −78° C.) in a solvent such as THF, followed by aldehyde RMCHO. Compound 29 is treated with an oxidizing agent (e.g. KMnO4, PCC, PDC, “Swern” oxidation reagents such as (COCl)2/DMSO/Et3N or, preferably, MnO2 in CH2Cl2) to yield compound 30, which is treated with an oxidizing agent (e.g.hydrogen peroxide in acetic acid, 3-chloroperoxybenzoic acid in CH2Cl2, or, preferably, 3-chloroperoxybenzoic acid in Et2O) to provide compound 31. Desired compound 25 of the present invention is obtained upon treatment of compound 31 with H-A3-L3-Q3 in the presence of a base (e.g. KH or, preferably, NaH) in a solvent such as DMF, benzene, DME or, preferably, THF.
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Synthesis routes and methods III

Procedure details

The product formed in the process described in Example 1 was analyzed using Fourier Transform Infrared spectroscopy (FT-IR). The spectrum produced showed absorptions at 1714 cm-1 and 1680 cm-1 (solid state analysis) which are assigned as carbonyl stretching frequencies. Spectra were also obtained for the corresponding 3-chloroperoxybenzoic acid (absorption at 1718 cm-1) and magnesium bis(3-chlorobenzoate) (absorptions at 1615 cm-1 and 1570 cm-1). A portion of the product formed in Example 1 was decomposed by storage for 7 days at 60° C. The spectrum of this material was essentially that of magnesium 3-chlorobenzoate. Analysis in methanol solution resulted in spectra for the product produced in Example 1 (absorption at 1680 cm-1) and for 3-chloroperoxybenzoic acid (absorption at 1740 cm-1). These results show that the product produced in Example 1 is different from the starting material or the simple magnesium carboxylate salt. Also, the absorption locations for the product from Example 1 are consistent with the values expected for magnesium bis(3 -chloroperoxybenzoate)tetrahydrate.
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Synthesis routes and methods IV

Procedure details

This example illustrates a method of preparing an embodiment of the compound of formula II, namely, fluorescein diphosphate tetraethyl ester. 2.5 g of fluorescein (7.5 mmol) is suspended in THF (60 mL) and anhydrous CH2CI2 (mL). 3.1 g of 1H-tetrazole 3.1 g.(44 mmol) is added and stirred at room temperature for ˜1.5 hours or until the reaction mixture becomes a transparent dark yellowish solution. The resulting solution is cooled to 0° C. and 5.0 g of diethyl N. N-diisopropylphosphoramidite (23 mmol) is added dropwise over a period of 3-4 minutes to yield a very light yellow solution. The cooling bath is removed and the reaction stirred at room temperature until TLC shows no starting material remains (˜5 minutes). The reaction is cooled back to 0° C. Rf (fluorescein diphosphite, tetraethyl ester)=0.7-0.75, a quenching spot that becomes fluorescent yellow upon heating; hexanes/EtOAc (3:2) A solution of 3-chloroperoxybenzoic acid (MCPBA) (5.5 g, 32 mmol) in CH2Cl2/CHCl3 (9:1, 50 mL) is prepared, and washed with saturated NaCl (1×50 mL), followed by drying over Na2SO4. The dried solution is added to the 0° C. reaction mixture to yield a cloudy yellowish solution. The cooling bath is removed and the reaction stirred at room temperature until TLC indicates completion (˜10 minutes). The solvent is removed from the reaction mixture in vacuo and the resulting yellow gum is dissolved in EtOAc (˜100 mL). The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL), and dried over Na2SO2. The solvent is removed in vacuo. At this point, TLC in hexanes/EtOAc (3:2) shows two spots: Rf-0.65-0.7, a quenching spot that becomes fluorescent upon heating; and Rf-0.95-1.0, a quenching spot that does not fluoresce upon heating. 50 mL of methanol are added to the gum to precipitate the high-Rf material. The solid is removed by filtration, and methanol is removed from the filtrate in vacuo. The resulting product is purified by column chromatography under the following conditions:
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Synthesis routes and methods V

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
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3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
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[Compound]
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ii
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iii
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloroperoxybenzoic acid
Reactant of Route 2
3-Chloroperoxybenzoic acid
Reactant of Route 3
3-Chloroperoxybenzoic acid
Reactant of Route 4
3-Chloroperoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Chloroperoxybenzoic acid
Reactant of Route 6
3-Chloroperoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.